![molecular formula C14H18Cl2N2O2 B072958 n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide CAS No. 1462-81-3](/img/structure/B72958.png)
n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide, also known as CB 1954, is a prodrug that is used in cancer research. It was first synthesized in the 1960s and has since been found to have potent anti-tumor activity.
Wissenschaftliche Forschungsanwendungen
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is mainly used in cancer research as a prodrug that is activated by the enzyme nitroreductase. This enzyme is overexpressed in many types of cancer cells, making n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 a promising candidate for targeted cancer therapy. n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been shown to have potent anti-tumor activity in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is a prodrug that is activated by the enzyme nitroreductase. Once activated, it undergoes a reduction reaction that generates a highly reactive species called 4-hydroxylamine. This reactive species can then react with DNA and cause damage to the cancer cells. The mechanism of action of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is therefore based on DNA damage and cell death.
Biochemische Und Physiologische Effekte
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in clinical trials for the treatment of various types of cancer, including bladder cancer, breast cancer, and melanoma. n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been found to have a low toxicity profile, making it a promising candidate for targeted cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is its specificity for cancer cells that overexpress nitroreductase. This makes it a promising candidate for targeted cancer therapy. However, n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has some limitations for lab experiments. It requires the use of genetically modified cells that overexpress nitroreductase, which can be difficult to obtain. Additionally, the activation of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 by nitroreductase can be affected by factors such as oxygen concentration and pH, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is a promising candidate for targeted cancer therapy, and there are several future directions that can be pursued in its development. One direction is the optimization of the prodrug design to increase its specificity for cancer cells and improve its pharmacokinetics. Another direction is the development of new nitroreductase enzymes that can activate n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 more efficiently. Additionally, the combination of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 with other cancer therapies, such as radiation or chemotherapy, may enhance its anti-tumor activity. Finally, the use of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 in combination with imaging techniques, such as positron emission tomography (PET), may allow for the non-invasive monitoring of its activation in vivo.
Synthesemethoden
The synthesis of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 involves the reaction of 4-nitrobenzoyl chloride with 1,2-bis(chloroethyl)amine in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to yield n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954. The overall yield of the synthesis is approximately 40%.
Eigenschaften
CAS-Nummer |
1462-81-3 |
|---|---|
Produktname |
n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide |
Molekularformel |
C14H18Cl2N2O2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
N-[1-[bis(2-chloroethyl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-11(14(20)18(9-7-15)10-8-16)17-13(19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
SYSUOTWGWDZLMD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(CCCl)CCCl)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)N(CCCl)CCCl)NC(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
1462-81-3 |
Synonyme |
N-[1-[bis(2-chloroethyl)carbamoyl]ethyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



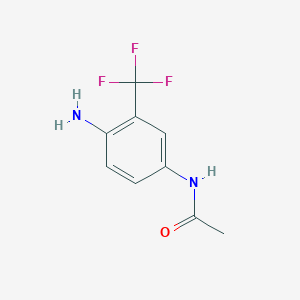
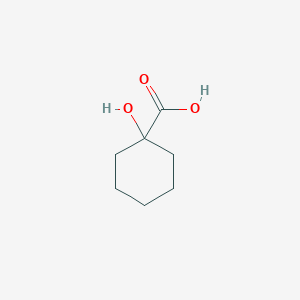
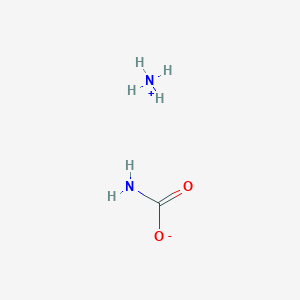
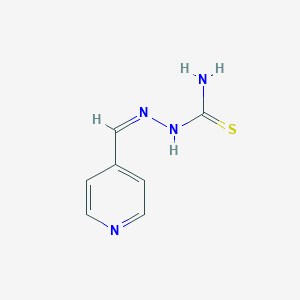
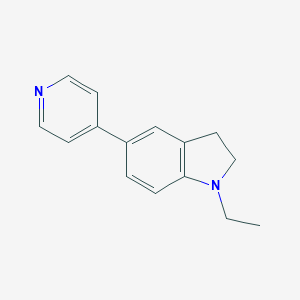
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
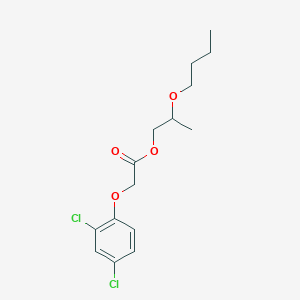
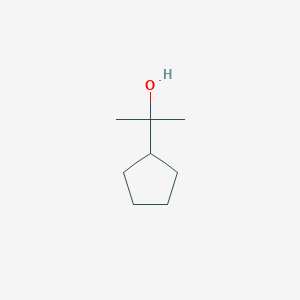
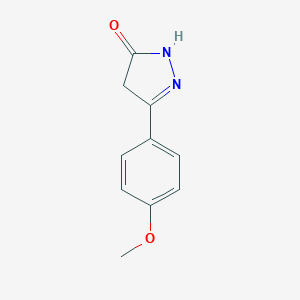
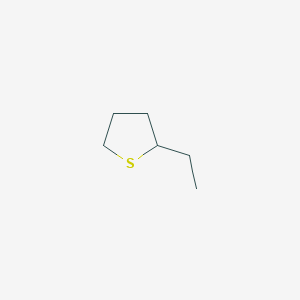
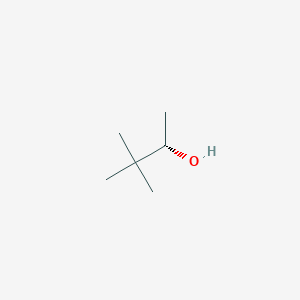
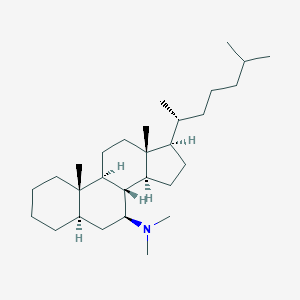
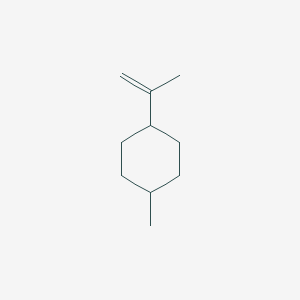
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)